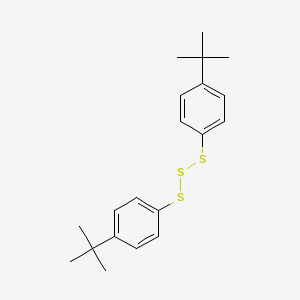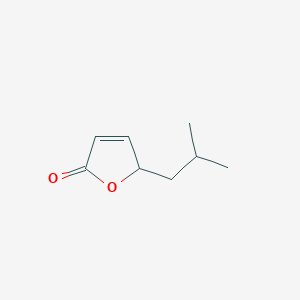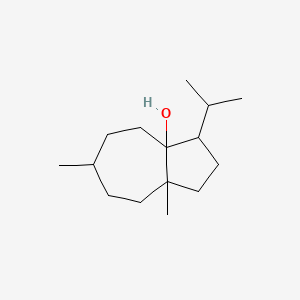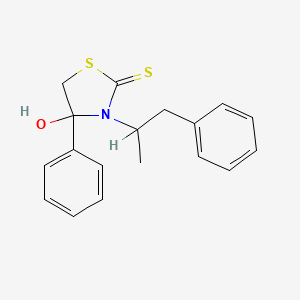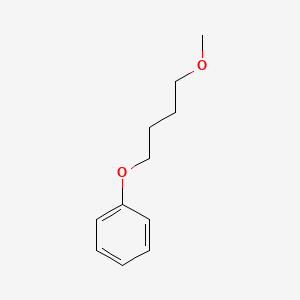
Benzene, (4-methoxybutoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (4-methoxybutoxy)-, also known by its IUPAC name 4-(4-methoxybutoxy)benzene, is an organic compound with the molecular formula C11H16O2 It consists of a benzene ring substituted with a 4-methoxybutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (4-methoxybutoxy)- typically involves the reaction of 4-methoxybutanol with benzene in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-methoxybutanol reacts with benzyl chloride in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of Benzene, (4-methoxybutoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, (4-methoxybutoxy)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: 4-methoxybutanoic acid or 4-methoxybenzaldehyde.
Reduction: 4-methoxybutanol or 4-methoxybutane.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzene, (4-methoxybutoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, (4-methoxybutoxy)- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
- 4-methoxybenzyl alcohol
- 4-methoxybenzaldehyde
- 4-methoxybenzoic acid
Comparison: Benzene, (4-methoxybutoxy)- is unique due to the presence of the 4-methoxybutoxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
20636-14-0 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4-methoxybutoxybenzene |
InChI |
InChI=1S/C11H16O2/c1-12-9-5-6-10-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clave InChI |
JZDHXBGNBZJRFK-UHFFFAOYSA-N |
SMILES canónico |
COCCCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


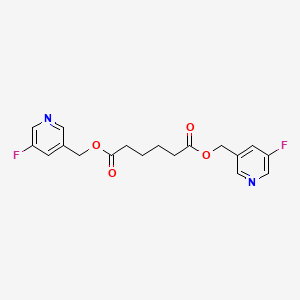
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
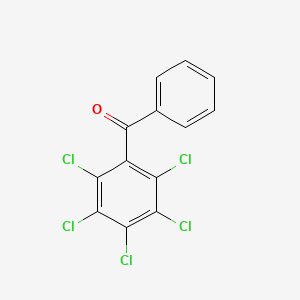

![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
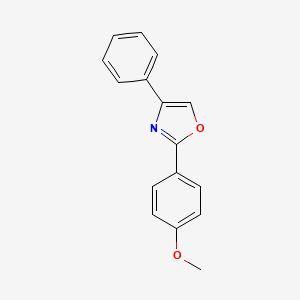
![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)
